Cas no 1065483-17-1 ((1R)-1-(2-chloro-7-fluoroquinolin-3-yl)ethan-1-ol)

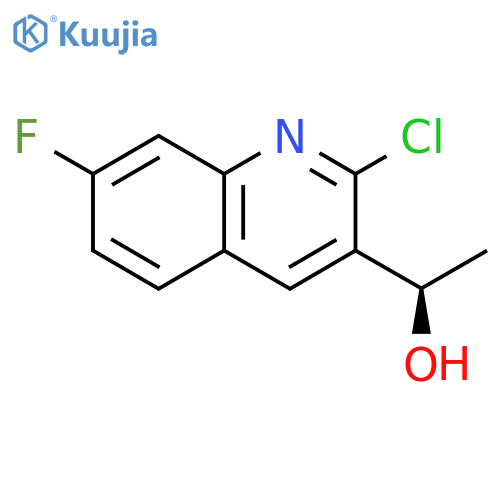

1065483-17-1 structure

商品名:(1R)-1-(2-chloro-7-fluoroquinolin-3-yl)ethan-1-ol

CAS番号:1065483-17-1

MF:C11H9ClFNO

メガワット:225.65

CID:5295708

(1R)-1-(2-chloro-7-fluoroquinolin-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-Quinolinemethanol, 2-chloro-7-fluoro-α-methyl-, (αR)-

- (1R)-1-(2-chloro-7-fluoroquinolin-3-yl)ethan-1-ol

-

- インチ: 1S/C11H9ClFNO/c1-6(15)9-4-7-2-3-8(13)5-10(7)14-11(9)12/h2-6,15H,1H3/t6-/m1/s1

- InChIKey: PXMSDTLRHKWICJ-ZCFIWIBFSA-N

- ほほえんだ: ClC1C(=CC2C=CC(F)=CC=2N=1)[C@H](O)C

(1R)-1-(2-chloro-7-fluoroquinolin-3-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1633-1G |

(1R)-1-(2-chloro-7-fluoroquinolin-3-yl)ethan-1-ol |

1065483-17-1 | 95% | 1g |

¥ 3,841.00 | 2023-04-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1633-100MG |

(1R)-1-(2-chloro-7-fluoroquinolin-3-yl)ethan-1-ol |

1065483-17-1 | 95% | 100MG |

¥ 963.00 | 2023-04-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1633-5G |

(1R)-1-(2-chloro-7-fluoroquinolin-3-yl)ethan-1-ol |

1065483-17-1 | 95% | 5g |

¥ 11,523.00 | 2023-04-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1633-100mg |

(1R)-1-(2-chloro-7-fluoroquinolin-3-yl)ethan-1-ol |

1065483-17-1 | 95% | 100mg |

¥962.0 | 2024-04-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1633-500mg |

(1R)-1-(2-chloro-7-fluoroquinolin-3-yl)ethan-1-ol |

1065483-17-1 | 95% | 500mg |

¥2559.0 | 2024-04-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1633-1.0g |

(1R)-1-(2-chloro-7-fluoroquinolin-3-yl)ethan-1-ol |

1065483-17-1 | 95% | 1.0g |

¥3838.0000 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1570392-500mg |

(R)-1-(2-chloro-7-fluoroquinolin-3-yl)ethan-1-ol |

1065483-17-1 | 98% | 500mg |

¥7161.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1633-10g |

(1R)-1-(2-chloro-7-fluoroquinolin-3-yl)ethan-1-ol |

1065483-17-1 | 95% | 10g |

¥19192.0 | 2024-04-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1633-1g |

(1R)-1-(2-chloro-7-fluoroquinolin-3-yl)ethan-1-ol |

1065483-17-1 | 95% | 1g |

¥3838.0 | 2024-04-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1633-250MG |

(1R)-1-(2-chloro-7-fluoroquinolin-3-yl)ethan-1-ol |

1065483-17-1 | 95% | 250MG |

¥ 1,537.00 | 2023-04-05 |

(1R)-1-(2-chloro-7-fluoroquinolin-3-yl)ethan-1-ol 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

1065483-17-1 ((1R)-1-(2-chloro-7-fluoroquinolin-3-yl)ethan-1-ol) 関連製品

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1065483-17-1)(1R)-1-(2-chloro-7-fluoroquinolin-3-yl)ethan-1-ol

清らかである:99%/99%/99%/99%/99%

はかる:250.0mg/500.0mg/1.0g/5.0g/10.0g

価格 ($):193.0/321.0/481.0/1443.0/2405.0